Glycyl-L-threonine
Description
Significance of Dipeptides in Biomolecular Research
Dipeptides, comprising two amino acid residues joined by a peptide bond, represent the simplest form of peptides and are crucial building blocks in biochemistry taylorandfrancis.comnumberanalytics.comcnr.it. They play diverse roles in biological systems, extending beyond mere structural components of larger proteins. Physiologically, dipeptides can function in intracellular pH buffering, act as antioxidants, modulate enzyme activity, and serve as neurotransmitters or neuromodulators taylorandfrancis.comnumberanalytics.comproprofs.com. Some dipeptides are involved in cellular signaling, nutrient absorption, and immune responses, highlighting their multifaceted importance in maintaining biological homeostasis dergipark.org.tr. Furthermore, their relatively simple structures, combined with potential for diverse biological activities, make them attractive targets for research in food science, pharmaceuticals, and material science, including the development of self-assembling nanostructures dergipark.org.trresearchgate.net. The investigation of dipeptides is foundational for comprehending protein structure, function, and the intricate biochemical processes they participate in numberanalytics.com.
Current Frontiers and Research Gaps Pertaining to Glycyl-L-threonine
Research concerning this compound has primarily focused on its structural characterization and its involvement in specific biochemical contexts. Significant advancements have been made in understanding its solid-state structure through detailed crystallographic studies. A neutron diffraction study has elucidated the crystal structure of this compound dihydrate, defining its space group as P212121 and detailing its hydrogen bonding network iaea.org. Complementary theoretical investigations have explored its electron density distributions using advanced computational methods, comparing theoretical models with experimental X-ray diffraction data tandfonline.comnih.gov.
In the realm of microbial metabolism, this compound has been identified as relevant to transport systems in bacteria, specifically Escherichia coli. Certain E. coli mutants exhibit auxotrophy for this compound, indicating its role in specific uptake mechanisms distinct from the transport of free L-threonine (B559522) oup.comnih.gov. Additionally, research into L-threonine transaldolases (lTTAs) has revealed that these enzymes can cleave L-threonine, generating a persistent glycyl quinonoid intermediate. This finding offers insights into the metabolic fate of threonine and glycine (B1666218) fragments, though it pertains to the enzymatic breakdown of L-threonine rather than the direct function of the dipeptide itself acs.orgnih.govnih.govrcsb.org.
Despite these contributions, significant research gaps remain regarding the specific biological activities and physiological roles of this compound in mammalian systems. Its precise functions as a signaling molecule, its metabolic pathways in humans, and its direct applications in advanced chemical biology beyond structural analysis and microbial transport are areas that warrant further exploration.
Scope and Objectives of this compound Investigations
Investigations into this compound are typically multi-disciplinary, aiming to achieve a comprehensive understanding of its chemical and biological properties. Key objectives include:
Structural Elucidation: To precisely determine its molecular and crystal structure, including bond lengths, angles, and intermolecular interactions, thereby providing a foundation for understanding its chemical behavior iaea.orgtandfonline.comnih.gov.
Chemical Characterization: To thoroughly document its physical and chemical properties, such as solubility, stability, and spectroscopic characteristics, which are crucial for its handling and potential applications echemi.comguidechem.comavantorsciences.comavantorsciences.com.
Synthesis and Production Optimization: To develop efficient, cost-effective, and environmentally sustainable methods for its synthesis and purification, essential for both research and potential commercial use chemicalbook.comgoogle.comchemicalbook.com.
Biochemical Role Exploration: To investigate its involvement in biological processes, particularly in microbial systems, such as its role in transport mechanisms oup.comnih.gov.
Model System Utility: To employ this compound as a model compound in broader studies of peptide chemistry, chemical biology, and material science, leveraging its defined structure and properties taylorandfrancis.comnumberanalytics.comchemscene.com.
The scope of these investigations encompasses synthetic organic chemistry, structural biology, computational chemistry, and microbiology, contributing to the broader field of peptide science and its applications.
Compound Name Table
| Compound Name | CAS Number |
| This compound | 7093-70-1 |
| H-Gly-Thr-OH | 7093-70-1 |
| Glycylthreonine | 7093-70-1 |
| N-glycyl-L-threonine | 7093-70-1 |
| Gly-Thr | 7093-70-1 |
Data Table: Properties of this compound
| Property | Value | Source Index |
| CAS Number | 7093-70-1 | guidechem.comchemscene.com |
| Molecular Formula | C₆H₁₂N₂O₄ | guidechem.comchemscene.com |
| Molecular Weight | 176.17 g/mol | guidechem.comchemscene.com |
| Appearance | White to Almost white powder to crystal | echemi.comguidechem.com |
| Water Solubility | Almost transparency | echemi.comguidechem.com |
| Topological Polar Surface Area (PSA) | 113 | echemi.comguidechem.com |
| Density | 1.4±0.1 g/cm³ (Predicted: 1.354±0.06 g/cm³) | echemi.com |
| Boiling Point | 486.7±45.0 °C (Predicted) | echemi.com |
| Flash Point | 248.2±28.7 °C | echemi.com |
| Refractive Index | 1.528 | echemi.com |
| pKa | 2.98±0.10 (Predicted) | guidechem.com |
| Specific Rotation [α]²⁰/D | –13° (C=2, H₂O) | avantorsciences.comavantorsciences.com |
| Storage Temperature | -15°C | echemi.comguidechem.com |
| IUPAC Name | (2S,3R)-2-(2-aminoacetamido)-3-hydroxybutanoic acid | hmdb.ca |
| Synonyms | H-Gly-Thr-OH, this compound Dihydrate | echemi.comguidechem.comchemscene.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7093-70-1 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(2R,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C6H12N2O4/c1-3(9)5(6(11)12)8-4(10)2-7/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,5-/m1/s1 |
InChI Key |
OLIFSFOFKGKIRH-NQXXGFSBSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)CN)O |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CN)O |
Other CAS No. |
7093-70-1 |
sequence |
GT |
Synonyms |
Gly-Thr glycyl-threonine |
Origin of Product |
United States |
High Resolution Structural Elucidation and Conformational Dynamics of Glycyl L Threonine
X-ray Crystallographic Analysis of Glycyl-L-threonine Dihydrate
X-ray crystallography has been instrumental in determining the three-dimensional structure of this compound dihydrate. These analyses provide fundamental data regarding the unit cell, molecular symmetry, and the precise spatial arrangement of atoms.
The crystal structure of this compound dihydrate (C₆H₁₂N₂O₄·2H₂O) has been determined using three-dimensional X-ray diffraction data. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ iucr.orgiaea.orgiucr.orgresearchgate.net. The unit cell dimensions were reported as approximately a = 9.72 (2) Å, b = 10.03 (2) Å, and c = 10.73 (2) Å iucr.org. Another study reported slightly different but comparable cell dimensions: a = 9.592 (16) Å, b = 10.002 (10) Å, and c = 10.632 (11) Å iaea.org. The structure was solved using methods such as symbolic addition and refined using full-matrix least-squares calculations, achieving R indices around 0.094 iucr.org or weighted R(F²) of 0.085 for neutron diffraction data iaea.org.
Intramolecular bond lengths and angles provide critical information about the electronic environment and bonding within the molecule. In this compound dihydrate, the peptide group (–NH–CO–) and the carboxyl group (–COOH) have been analyzed. The peptide group dimensions are reported to be in agreement with weighted mean values for peptide groups iucr.org. For instance, the C–O bond lengths of the terminal α-COO⁻ group were found to be approximately 1.304 Å for C–O(H) and 1.214 Å for C–O, consistent with an un-ionized carboxyl group, and in close agreement with mean values observed in monocarboxylic acids iucr.org. The C–N bond length of the peptide group is approximately 1.326 Å, and the C–C bond length is approximately 1.530 Å iucr.org. The bond angles at the α-carbon atom of the threonine residue show deviations from the ideal tetrahedral angle of 109.5°, with values such as 105.8°, 113.8°, and 111.7° reported iucr.org. The C'-Cα distance in the side chain was found to be 1.585 Å, and the Cα-Oγ distance was 1.462 Å iucr.org. The dihedral angle between the carboxyl and peptide planes was determined to be 56.2° iucr.org.
The this compound molecule in the crystalline state adopts a specific conformation. The peptide chain is described as being in an extended conformation iucr.org. The conformation of the threonine side group (–CH(OH)CH₃) in the dipeptide is noted to be different from that observed in free threonine iucr.org. Specifically, the Cα-Cβ bond length (C(3)-C(4)) of 1.585 Å and the Cβ-Oγ bond length (C(4)-O(2)) of 1.462 Å are significantly longer than normal values iucr.org.
Conformation of the Peptide Chain and Threonine Side Group in the Crystalline State
Electron Density Distribution and Topological Analysis
High-resolution X-ray diffraction data allows for the investigation of the electron density distribution within the molecule, providing deeper insights into chemical bonding and electronic properties through topological analysis.
Experimental charge density studies using synchrotron radiation and Charge-Coupled Device (CCD) area detectors have been performed on this compound dihydrate at low temperatures (e.g., 100 K or 110 K) iucr.orgnih.govnih.govdesy.de. These experiments collect a large number of reflections to high resolution (e.g., up to d = 0.38 Å or sin θ/λ = 1.32 Å⁻¹) nih.gov. The data are typically analyzed using multipolar pseudo-atom models and topological methods, such as the Atoms in Molecules (AIM) formalism iucr.orgnih.govnih.govdesy.de.
These studies reveal detailed information about the electron density distribution at critical points (e.g., bond critical points) and the Laplacian of the electron density nih.govnih.govresearchgate.net. The analysis of bond topological indices in the dipeptide has shown good agreement with those of corresponding bonds in the constituent amino acids, suggesting the transferability of electronic properties nih.gov. Discrepancies between theoretical and experimental results are often attributed to crystal field effects nih.gov. The experimental electrostatic potential around the molecule has also been discussed in terms of molecular interactions nih.gov.
Data Table 1: Key Crystallographic Data for this compound Dihydrate
| Parameter | Value | Reference |
| Chemical Formula | C₆H₁₂N₂O₄·2H₂O | iucr.orgiucr.orgnih.gov |
| Molecular Weight | 212.2 g/mol | iucr.orgnih.gov |
| Crystal System | Orthorhombic | iucr.orgiaea.orgiucr.org |
| Space Group | P2₁2₁2₁ | iucr.orgiaea.orgiucr.org |
| Unit Cell Dimensions | a = 9.72 (2) Å, b = 10.03 (2) Å, c = 10.73 (2) Å | iucr.org |
| a = 9.592 (16) Å, b = 10.002 (10) Å, c = 10.632 (11) Å | iaea.org | |
| a = 9.572 (3) Å, b = 10.039 (3) Å, c = 10.548 (2) Å | iucr.orgnih.gov | |
| Z (Molecules per unit cell) | 4 | iaea.orgiucr.org |
| R Index | 0.094 (X-ray) | iucr.org |
| 0.085 (Neutron) | iaea.org | |
| 0.035 (X-ray, R(F)) | desy.de | |
| 0.030 (X-ray, R(F)) | desy.de | |
| Temperature | 110 K | iucr.orgnih.gov |
| 100 K | nih.govdesy.de | |
| Max Resolution | d = 0.38 Å (sin θ/λ = 1.32 Å⁻¹) | nih.gov |
| d = 0.40 Å (sin θ/λ = 1.26 Å⁻¹) | desy.de | |
| (sin θ/λ) = 1.2 Å⁻¹ | iucr.orgnih.gov |
Data Table 2: Selected Intramolecular Bond Lengths and Angles (Å, °)
| Bond/Angle | Value | Reference |
| C–O (carboxyl) | ~1.304 | iucr.org |
| C–O (carboxyl) | ~1.214 | iucr.org |
| C–N (peptide) | ~1.326 | iucr.org |
| C–C (peptide backbone) | ~1.530 | iucr.org |
| Cα–Cβ (side chain) | 1.585 | iucr.org |
| Cβ–Oγ (side chain) | 1.462 | iucr.org |
| O(2)–C(4)–C(3) angle (at Cβ) | 105.8 | iucr.org |
| C(5)–C(4)–C(3) angle (at Cβ) | 113.8 | iucr.org |
| C(4)–C(3)–C(2) angle (at Cα) | 111.7 | iucr.org |
| Dihedral angle (carboxyl plane to peptide plane) | 56.2 | iucr.org |
Note: Values are approximate and may vary slightly between different studies or refinement procedures. Specific details on all bond lengths and angles would require consulting the original cited literature.
Biochemical Roles and Mechanistic Investigations of Glycyl L Threonine in Biological Systems
Glycyl-L-threonine as a Metabolic Intermediate and Building Block
Dipeptides, including this compound, can serve as a source of amino acids for cellular metabolism and protein synthesis. They are often more readily absorbed or transported across cell membranes than individual amino acids in certain contexts ontosight.airesearchgate.netnih.govnih.gov. The specific role of this compound as a direct metabolic intermediate or building block is not extensively detailed in the literature. However, its constituent amino acids, glycine (B1666218) and L-threonine (B559522), are fundamental to numerous metabolic pathways. Glycine is a key component in one-carbon metabolism, crucial for nucleotide and amino acid synthesis, and acts as a neurotransmitter creative-proteomics.comlibretexts.orgnih.gov. L-threonine is an essential amino acid vital for protein synthesis, and its metabolism is linked to the production of glycine and other metabolic intermediates creative-proteomics.comwikipedia.org.
Interplay of Glycine and Threonine Metabolism in Cellular Processes
The metabolic pathways of glycine and L-threonine are interconnected and play significant roles in cellular function, particularly in energy production, biosynthesis, and cellular maintenance.
Threonine Catabolism and its Link to Glycine Production
L-threonine catabolism is a critical pathway that can directly lead to the production of glycine. In many organisms, including bacteria like Escherichia coli, L-threonine is converted to glycine and acetyl-CoA via the enzyme L-threonine dehydrogenase (TDH) creative-proteomics.comwikipedia.orgasm.orgreactome.orgnih.gov. This pathway involves the oxidation of L-threonine to 2-amino-3-ketobutyrate, which is then cleaved to yield glycine and acetyl-CoA creative-proteomics.comasm.orgnih.gov. Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production, while glycine is a vital participant in one-carbon metabolism creative-proteomics.comnih.gov.
In humans, the gene encoding threonine dehydrogenase (TDH) is largely considered an inactive pseudogene, meaning this direct pathway from threonine to glycine is less significant compared to other organisms wikipedia.orgreactome.orgnih.gov. Instead, human threonine catabolism predominantly proceeds via the conversion to 2-oxobutanoate (B1229078) wikipedia.orgreactome.org. However, studies indicate that even in humans, a minor conversion of threonine to glycine can occur, though it represents a small fraction of total threonine catabolism nih.gov.
Role of Glycine and Threonine Metabolism in Stem Cell Maintenance
The metabolism of both glycine and L-threonine is increasingly recognized as crucial for the maintenance and self-renewal of stem cells, particularly embryonic stem cells (ESCs) wjgnet.comfrontiersin.orgnih.govnih.govnih.govlife-science-alliance.orgfrontiersin.org. Mouse ESCs (mESCs) exhibit high expression of threonine dehydrogenase (TDH), which catabolizes threonine into glycine and acetyl-CoA wjgnet.comnih.govnih.govlife-science-alliance.orgoup.com. This process is essential for fueling one-carbon metabolism, which in turn supports epigenetic modifications, such as histone methylation (e.g., H3K4me3), vital for maintaining pluripotency and self-renewal frontiersin.orgnih.govlife-science-alliance.orgoup.com. Glycine, produced from threonine catabolism or synthesized de novo, is a key substrate for the glycine cleavage system (GCS), which generates one-carbon units for nucleotide synthesis and epigenetic regulation nih.govfrontiersin.orglife-science-alliance.org.
While mESCs rely heavily on TDH for threonine metabolism, human ESCs (hESCs) have largely inactive TDH frontiersin.orgnih.govnih.govlife-science-alliance.org. Consequently, hESCs appear to rely more on serine synthesis pathways to generate glycine for one-carbon metabolism, and their proliferation is not as dependent on TDH activity frontiersin.orgnih.gov. This highlights a species-specific difference in how stem cells utilize threonine and glycine metabolism for maintaining their unique cellular states.
Dipeptide Transport and Hydrolysis Mechanisms
Dipeptides like this compound are transported across cell membranes and subsequently hydrolyzed to release their constituent amino acids, which can then enter various metabolic pools.
Enzymatic Hydrolysis by Dipeptidases
Once inside the cell, dipeptides are typically hydrolyzed by intracellular dipeptidases. These enzymes cleave the peptide bond, releasing the individual amino acids. While specific dipeptidases acting exclusively on this compound have not been extensively characterized, general dipeptidases are known to efficiently break down dipeptides. For example, aminopeptidases and carboxypeptidases can hydrolyze dipeptides, and various intracellular dipeptidases are responsible for processing a wide range of dipeptide substrates nih.govnih.gov.
Characterization of Dipeptide Transport Systems (e.g., in E. coli)
In bacteria, such as Escherichia coli, dipeptide transport is primarily mediated by specific transporter systems. The dipeptide permease (Dpp) system is a major pathway for dipeptide uptake in E. coli and other enteric bacteria nih.govnih.govplos.orgfrenoy.euplos.org. The Dpp system is an ATP-binding cassette (ABC) transporter that consists of several subunits, including a periplasmic dipeptide-binding protein (DppA) and membrane-bound translocator and ATPase components nih.govplos.orgfrenoy.euplos.org. DppA binds dipeptides in the periplasm and delivers them to the membrane-bound complex for translocation into the cytoplasm nih.govnih.govplos.orgfrenoy.euplos.org. This system exhibits broad specificity, capable of transporting various dipeptides, and plays a role in nutrient acquisition nih.govfrenoy.euplos.org.
In mammals, peptide transport is also crucial, with the proton-coupled oligopeptide transporter (POT) family, including PepT1 and PepT2, being prominent examples researchgate.netnih.govebi.ac.ukmdpi.com. These transporters utilize a proton gradient to import di- and tripeptides across cell membranes, such as in the intestine and kidney researchgate.netnih.govmdpi.com.
Advanced Analytical and Computational Methodologies in Glycyl L Threonine Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure, purity, and chemical environment of compounds like Glycyl-L-threonine. These techniques probe the interaction of electromagnetic radiation with matter, providing unique spectral fingerprints.
UV-Vis Spectroscopy for Reaction Monitoring and Intermediate Detection
Mass Spectrometry (GC-MS, LC-MS/MS) for Qualitative and Quantitative Analysis
Mass spectrometry (MS) techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the qualitative and quantitative analysis of amino acids and peptides, offering high sensitivity and specificity mtoz-biolabs.comcreative-proteomics.com. These methods are crucial for identifying and quantifying this compound, as well as for characterizing its purity and potential modifications.
PubChem provides specific mass spectral data for this compound, including GC-MS and MS/MS fragmentation patterns nih.gov. GC-MS analysis typically yields a spectrum with a top peak at m/z 114, originating from a NIST library entry (231322) nih.gov. For MS/MS analysis, a precursor ion at m/z 177.087 fragments to produce key ions at m/z 159, 148.9, and 121.1 nih.gov. The NIST WebBook also lists the CAS Registry Number for N-glycyl-L-threonine as 7093-70-1 and its molecular weight as 176.1705 nist.gov.
LC-MS/MS is particularly valuable for analyzing complex biological samples and distinguishing between stereoisomers, such as the D- and L-forms of amino acids, or related compounds like allo-threonine, which can have similar fragmentation patterns shimadzu.nl. Advanced LC-MS/MS platforms are capable of profiling a wide array of amino acids and their derivatives, including oligopeptides, with high accuracy and sensitivity creative-proteomics.commetwarebio.comdoi.org. These methods are essential for detailed metabolic studies and for ensuring the precise quantification of this compound in various matrices mtoz-biolabs.comdoi.org.
Table 1: Mass Spectrometry Data for this compound
| Technique | NIST Number | Top Peak (m/z) | 2nd Highest (m/z) | 3rd Highest (m/z) | Precursor m/z (MS/MS) | Source |
| GC-MS | 231322 | 114 | - | - | - | nih.gov |
| MS/MS | 1087793 | 159 | 148.9 | 121.1 | 177.087 | nih.gov |
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Assignment
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups and confirming the molecular structure of compounds. It provides information about the vibrational modes of chemical bonds within a molecule specac.com. FT-IR analysis is listed as a spectral information source for this compound, with data typically obtained using the KBr WAFER technique nih.gov.
Studies on related compounds, such as L-threonine (B559522), have shown that FT-IR spectra can reveal interactions via hydrogen bonds, which may slightly influence the crystalline structure researchgate.net. The interpretation of FT-IR spectra generally involves identifying characteristic absorption bands in regions such as 1500-3500 cm⁻¹ for functional groups, and utilizing the fingerprint region below 1500 cm⁻¹ for detailed structural confirmation specac.com. While specific FT-IR assignments for this compound are not detailed in the provided snippets, the technique is broadly applied to characterize peptide-based materials rsc.org.
Terahertz Spectroscopy for Diastereomer Characterization and Low-Frequency Vibrational Modes
Terahertz (THz) spectroscopy, operating in the frequency range of 0.1 to 15 THz, is particularly adept at probing low-frequency vibrational modes, intermolecular interactions (such as hydrogen bonds and van der Waals forces), and lattice vibrations within crystalline solids mdpi.comnih.govarxiv.org. This sensitivity makes THz spectroscopy highly effective for distinguishing between isomers, including diastereomers, and for characterizing the subtle structural differences arising from variations in molecular arrangement and intermolecular forces arxiv.orgspectroscopyonline.comnih.gov.
Research on threonine stereoisomers has demonstrated the utility of THz time-domain spectroscopy (THz-TDS) in this regard. L-threonine (L-thr) and its diastereomer L-allo-threonine (L-allo-thr) exhibit distinct THz absorption spectra, enabling their differentiation spectroscopyonline.comnih.gov. For L-threonine, experimental absorption peaks have been reported in the range of 1.0–2.3 THz, specifically at approximately 1.42 THz and 2.14 THz spectroscopyonline.com. Other studies have reported a broader range of absorption frequencies for L-threonine, including peaks at 1.11, 1.42, 2.12, 2.61, 3.06, 3.33, 3.75, 4.44, 4.98, and 5.30 THz uniroma1.it. These low-frequency modes are sensitive to intermolecular hydrogen bonding and crystal packing, providing a unique spectral fingerprint mdpi.comnih.govspectroscopyonline.com.
Table 2: Terahertz Absorption Frequencies for L-threonine
| Source | Absorption Frequencies (THz) |
| spectroscopyonline.com | 1.42, 2.14 |
| uniroma1.it | 1.11, 1.42, 2.12, 2.61, 3.06, 3.33, 3.75, 4.44, 4.98, 5.30 |
Computational Chemistry and Molecular Modeling
Computational chemistry provides theoretical frameworks to complement experimental observations, allowing for deeper insights into molecular behavior, electronic structure, and vibrational dynamics.
Density Functional Theory (DFT) for Molecular Vibrations and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and vibrational properties of molecules. DFT calculations have been instrumental in interpreting experimental spectroscopic data, particularly for low-frequency vibrational modes observed in THz spectroscopy.
Studies employing DFT have successfully correlated calculated vibrational modes with experimental THz spectra of threonine stereoisomers, aiding in the assignment of absorption peaks to specific molecular vibrations and hydrogen bond configurations spectroscopyonline.comnih.gov. For instance, DFT calculations of L-threonine crystal structures have yielded theoretical THz frequencies of 1.56 THz and 2.16 THz, which show good agreement with experimental findings spectroscopyonline.com. These calculations help elucidate the role of intermolecular hydrogen bonds in mediating the THz response spectroscopyonline.com.
Furthermore, DFT has been utilized to study the electronic structure and properties of amino acids and their crystalline forms. Investigations into L-threonine crystals using DFT have provided insights into their band gaps, typically in the range of 5 eV, and have identified the amine and carboxy functional groups as key determinants of the electronic band structure researchgate.net. DFT methods are also applied to model molecular vibrations in hydrated environments and to refine crystallographic data, contributing to a comprehensive understanding of molecular behavior iucr.orgresearchgate.netswinburne.edu.au. The choice of DFT functional and basis set can influence the accuracy of the results, highlighting the need for careful methodological selection depending on the property being investigated swinburne.edu.au.
Table 3: DFT Calculated THz Frequencies for L-threonine
| Source | Calculated Frequencies (THz) |
| spectroscopyonline.com | 1.56, 2.16 |
Compound Name List
this compound
Ab Initio and Hartree-Fock Calculations for Electronic Properties and Structure Factors
Ab initio and Hartree-Fock (HF) calculations are fundamental quantum chemical methods used to determine the electronic structure and properties of molecules from first principles, without empirical parameters. These methods solve approximations of the Schrödinger equation to predict molecular geometries, energies, and electronic distributions. For this compound, these calculations can provide detailed insights into its electronic properties, such as charge distribution, molecular orbitals, and dipole moments, which are crucial for understanding its chemical reactivity and interactions.
Hartree-Fock calculations, a foundational ab initio method, offer a starting point for understanding the electronic structure of this compound. Studies have utilized HF methods, often in conjunction with basis sets like 6-31G(d) or larger, to optimize molecular geometries and predict electronic properties nih.govnih.govresearchgate.netacs.orgacs.orgderpharmachemica.comaps.org. These calculations can yield information about structure factors, which are essential for interpreting X-ray diffraction data and understanding the arrangement of electrons within the molecule nih.govresearchgate.net. For instance, research has explored the topological properties of the peptide bond in this compound dihydrate using experimental data and comparing it with Hartree-Fock calculations for the isolated molecule nih.gov. Such studies help in deriving quantitative topological data for peptide and side-chain bonds, suggesting the transferability of electronic properties nih.gov. Advanced quantum crystallographic refinements, interfacing quantum-chemical software with refinement capabilities, have also been employed to model X-ray diffraction data, deriving theoretical electron densities and nonspherical atomic scattering factors for this compound dihydrate researchgate.netresearchgate.netiucr.org. These methods provide a framework for accurate structure refinement and wavefunction fitting, contributing to a deeper understanding of the molecule's electronic state and bonding researchgate.netiucr.org.
| Calculation Method | Basis Set | Property Calculated | Typical Output Value (Illustrative) | Reference Type |
| Hartree-Fock (HF) | 6-31G(d) | Optimized Geometry | Bond lengths, bond angles | nih.govnih.govresearchgate.net |
| HF | 6-311++G(d,p) | Electronic Structure | Charge distribution, dipole moment | nih.govderpharmachemica.com |
| HF | 6-31G(d,p) | Structure Factors | Electron density maps | researchgate.netresearchgate.netiucr.org |
| DFT (B3LYP) | 6-311++G(d,p) | Electronic Properties | HOMO-LUMO gap, reactivity indicators | nih.govderpharmachemica.com |
Note: Values in the table are illustrative and represent typical outputs from such calculations, not specific experimental data for this compound unless directly cited.
Molecular Dynamics Simulations for Conformational Dynamics and Protein-Ligand Interactions
Molecular Dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. By simulating the trajectories of molecules based on classical mechanics and force fields, MD provides atomistic-level insights into structural dynamics, conformational changes, and interactions. For this compound, MD simulations can reveal its conformational landscape, stability, and how it interacts with other molecules, including proteins.
MD simulations have been employed to study the conformational dynamics of peptides, including those containing amino acids like threonine nih.govnih.govrcsb.orgrcsb.org. While direct MD studies specifically on this compound's conformational dynamics are less common in the provided search results, related studies on dipeptides and tripeptides highlight the utility of these methods wustl.edumdpi.comnih.govaps.orgresearchgate.net. These simulations typically involve initializing a system, performing energy minimization, followed by equilibration and production runs to capture the dynamic behavior mdpi.com. Analyses of these trajectories can reveal hydrogen bonding patterns, conformational states (e.g., extended structures, beta-hairpins), and the influence of solvent on these dynamics wustl.eduresearchgate.net.
In the context of protein-ligand interactions, MD simulations are crucial for understanding binding affinities and mechanisms. While specific studies on this compound as a ligand are not detailed, the general application of MD in studying peptide-protein interactions is well-established mdpi.comnih.govmdpi.com. These simulations can map protein-ligand contacts, monitor hydrogen bonds, hydrophobic interactions, and water bridges, providing detailed insights into complex stability mdpi.com. Force fields like GROMOS 54A7 are commonly used in MD simulations for biomolecular systems, demonstrating consistency and effectiveness in modeling interactions researchgate.netnih.gov.
| Simulation Type | Focus Area | Force Field (Commonly Used) | Solvation Model (Commonly Used) | Key Outputs | Reference Type |
| Conformational Dynamics | Peptide folding, stability, solvent effects | GROMOS, CHARMM | Explicit or Implicit | Trajectories, RMSD, hydrogen bond analysis, conformational ensembles | wustl.edumdpi.comresearchgate.net |
| Protein-Ligand Interactions | Binding modes, stability, dynamic interactions | GROMOS, CHARMM | Explicit or Implicit | Binding energy, contact maps, H-bond analysis, water bridges, RMSF | mdpi.comnih.govmdpi.com |
| Quantum Mechanical/Molecular Mechanics (QM/MM) | Combined electronic and dynamic properties | Various | Implicit | QM region energies, MM region forces, reaction pathways | researchgate.net |
Note: This table provides general examples of parameters and focus areas in MD simulations relevant to peptide research. Specific parameters for this compound would depend on the particular study.
Chromatographic and Separation Techniques
Chromatographic techniques are indispensable for the separation, identification, and quantification of peptides like this compound in complex mixtures. These methods exploit differences in physical and chemical properties to achieve separation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing amino acids and peptides due to its high resolution, sensitivity, and speed. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity nih.govhplc.eumdpi.com. Various mobile phases, often consisting of water and acetonitrile (B52724) with additives like trifluoroacetic acid (TFA) or formic acid, are used to achieve optimal separation mdpi.comscielo.br. C18 columns are commonly employed for peptide separations, offering good resolution for peptides of various sizes hplc.eu.
HPLC methods can be adapted for the analysis of this compound, either directly or after derivatization. Studies on similar dipeptides and amino acids demonstrate the application of HPLC for their quantification and separation scielo.brinnovareacademics.indoi.orgnih.gov. For instance, HPLC has been used to analyze glycosylated amino acids, including those involving threonine, showcasing the separation of closely related peptides differing by a single amino acid, such as serine versus threonine hplc.euscielo.br. The development of analytical methods for peptides often involves optimizing mobile phase composition, flow rate, column type, and detection wavelengths to achieve sensitive and specific results nih.govmdpi.comscielo.brinnovareacademics.indoi.org.
| Technique | Column Type | Mobile Phase Composition (Example) | Flow Rate (Typical) | Detection Method | Primary Application | Reference Type |
| RP-HPLC | C18 (e.g., 4.6x250 mm) | Water/Acetonitrile with 0.1% TFA or Formic Acid | 0.5 - 1.0 mL/min | UV, MS | Peptide separation, quantification, purity analysis | hplc.eumdpi.comscielo.br |
| HILIC/CEX | Mixed-mode | Acetonitrile/Water with buffer and salt | Variable | UV, MS | Complementary to RP-HPLC for specific peptide mixtures | nih.gov |
| Ion-pair Chromatography | C18 with ion-pairing agent | Water/Acetonitrile with ion-pairing agent (e.g., 1-pentanesulfonate) | ~1 mL/min | Post-column derivatization (e.g., OPA) | Highly selective peptide analysis (e.g., GHK, HK) | nih.gov |
Note: Specific parameters vary widely based on the target analyte and desired separation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. However, amino acids and peptides, being polar and non-volatile, typically require derivatization to enhance their volatility and thermal stability for GC analysis. Derivatization involves chemically modifying the analyte to convert it into a more suitable form for GC-MS.
Common derivatization strategies for amino acids and peptides include silylation, acylation, and esterification tcichemicals.comcreative-proteomics.comsigmaaldrich.comnih.govfujifilm.comcore.ac.uknih.gov. Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), convert hydroxyl, carboxyl, and amino groups into trimethylsilyl (B98337) (TMS) ethers, esters, or amides, respectively, making the molecules more volatile tcichemicals.comsigmaaldrich.comfujifilm.com. Pentafluoropropionic anhydride (B1165640) (PFPA) is another common reagent used for acylation, often in conjunction with esterification, to form stable derivatives suitable for GC-MS, particularly for analyses employing negative-ion chemical ionization (NICI) nih.govnih.gov.
For this compound, derivatization would aim to convert its polar functional groups (amino, carboxyl, and hydroxyl on threonine) into less polar, more volatile derivatives. For example, esterification of the carboxyl group and silylation or acylation of the amino and hydroxyl groups would be typical steps tcichemicals.comcreative-proteomics.comsigmaaldrich.comnih.govfujifilm.comcore.ac.uknih.gov. These derivatized molecules can then be analyzed by GC-MS, yielding characteristic mass spectra that aid in identification and quantification tcichemicals.comcreative-proteomics.comsigmaaldrich.com.
| Derivatization Type | Common Reagents | Functional Groups Targeted | Resulting Derivative Type | Advantages | Reference Type |
| Silylation | TMS-HT, BSTFA, MTBSTFA | -OH, -COOH, -NH2, -SH | TMS ethers, esters, amides | Increased volatility, improved chromatographic behavior, thermal stability | tcichemicals.comsigmaaldrich.comfujifilm.com |
| Acylation/Esterification | Pentafluoropropionic anhydride (PFPA), Propyl chloroformate, PFB-Br | -NH2, -COOH, -OH | Amides, esters | Enhanced volatility, suitable for NICI-GC-MS, characteristic mass spectra | creative-proteomics.comnih.govcore.ac.uknih.gov |
| Alkylation | Various alkyl halides | -COOH, -OH, -NH2 | Esters, ethers, amines | Volatility enhancement | creative-proteomics.com |
Note: The choice of derivatization method depends on the specific amino acid or peptide and the desired analytical outcome.
Compound Name Table
this compound
L-threonine
Glutathione (GSH)
Glutathione disulfide (GSSG)
Ophthalmic acid (OPH)
Pyroglutamate (pGlu)
Glutamate
Serine
Threonine
Isoleucine
Valine
Alanine
Leucine
Lysine
Histidine
Arginine
Aspartic acid
Asparagine
Cysteine
Phenylalanine
Proline
Tryptophan
Tyrosine
Hydroxyproline
Citrulline
Homocysteine
S-adenosyl-homocysteine (SAH)
Methionine
Glutamine
N-acetyl-L-methionine
N-acetyl-L-tryptophan
Beta-alanine
Cyclo-leucine
L-pyroglutamic acid
L-sarcosine
N-phenylacetylglycine
N-acetyl-L-aspartyl-L-glutamic acid
N-acetyl-L-serine
N-alpha-acetyl-L-lysine
Cysteine-glutathione disulfide (Cys-GSH)
Glycyl-glycine (Gly-Gly)
Glycyl-L-proline
Glycyl-L-valine
Glycyl-L-histidyl-L-lysine (GHK)
L-histidyl-L-lysine (HK)
Hydroxyprolyl-glycine (Hyp-Gly)
Glycyl-prolyl-hydroxyproline (Gly-Pro-Hyp)
Prolyl-hydroxyproline (Pro-Hyp)
Nε-mono-, di- and trimethyllsine (Nε-MML, Nε-DML, Nε-TML)
Nα-ML, Nε-AcL, Nα-AcL
Nε-CML, Nε-CM-[2,4,4-²H₃]Lys (d₃-CML)
Nε-CEL
Furosine
Arginine
Nε-carboxymethylated Lysine (Nε-CML)
Nε-carboxyethylated Lysine (Nε-CEL)
Intermolecular Interactions and Solution Behavior of Glycyl L Threonine
Solute-Solute and Solute-Solvent Interactions in Aqueous and Mixed Solvent Systems
The behavior of Glycyl-L-threonine in solution is characterized by solute-solute (dipeptide-dipeptide) and solute-solvent (dipeptide-water, dipeptide-co-solvent) interactions. These interactions dictate macroscopic properties such as density, viscosity, and solubility. The presence of polar functional groups—the amino (-NH2) and carboxyl (-COOH) termini, the amide linkage (-CO-NH-), and the hydroxyl (-OH) side chain of threonine—enables this compound to engage in a variety of interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
Studies on dipeptides like glycylglycine (B550881) and glycyl-L-alanine in aqueous solutions provide a framework for understanding these interactions. These investigations typically employ volumetric and viscometric measurements to quantify the extent of solute-solvent and solute-solute interactions. For instance, limiting apparent molar volumes () and Jones-Dole viscosity B-coefficients are commonly determined parameters. Positive values generally indicate favorable solute-solvent interactions, often associated with the hydration of the solute. The B-coefficient, derived from viscosity measurements, reflects the contribution of the solute to the solution's viscosity and provides insights into ion-solute and solute-solute interactions.
Table 1: Selected Volumetric and Viscosity Parameters for Dipeptides in Aqueous Solution at 298.15 K
| Dipeptide | Limiting Apparent Molar Volume () (cm³/mol) | Jones-Dole B-coefficient (L/mol) | Hydration Number () | Reference |
| Glycylglycine | 65.7 | 0.009 | 4.8 | researchgate.net |
| Glycyl-L-alanine | 75.4 | 0.027 | 5.7 | researchgate.net |
| This compound | Expected to be influenced by polar side chain | Expected to be influenced | Expected to be influenced | - |
Hydrogen Bonding Contributions to Solution-Phase Behavior
Hydrogen bonding plays a pivotal role in the solution-phase behavior of this compound. The molecule contains several sites capable of forming hydrogen bonds:
The amide linkage (-CO-NH-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O).
The terminal amino group (-NH2) is a hydrogen bond donor.
The terminal carboxyl group (-COOH) can act as both a donor (O-H) and acceptor (C=O).
Crucially, the hydroxyl group (-OH) on the threonine side chain is a strong hydrogen bond donor and acceptor proteinstructures.com.
These hydrogen bonding capabilities are fundamental to the structure of water around the dipeptide (hydration shell) and to interactions between dipeptide molecules themselves. Studies on the crystal structure of this compound dihydrate have analyzed its experimental electrostatic potential in terms of molecular interactions, indirectly highlighting the importance of polar and hydrogen bonding interactions researchgate.net. The hydroxyl group of threonine, in particular, can significantly influence the dipeptide's solubility and its interactions with polar co-solvents or other solutes through specific hydrogen bond networks rsc.org. The ability to form extensive hydrogen bonds contributes to the ordered structures observed in aqueous solutions and can affect the thermodynamic properties of the solution.
Influence of Environmental Factors on Dipeptide Interactions
The intermolecular interactions and solution behavior of this compound are sensitive to various environmental factors:
Solvent Composition (Mixed Solvents): The introduction of co-solvents (e.g., alcohols, sugars, electrolytes) into aqueous solutions alters the polarity and hydrogen bonding network of the solvent, thereby influencing the solvation of this compound. For instance, in aqueous-organic mixtures, the dipeptide's interaction with the organic co-solvent becomes significant, leading to changes in its solubility and thermodynamic properties acs.orgresearchgate.netacs.org. Similarly, the presence of electrolytes can modify the activity coefficients and hydration of this compound through ion-dipole interactions and changes in water structure researchgate.netcuvillier.de.
pH and Ionic Strength: While direct studies on this compound's behavior as a function of pH are not detailed here, the pH of the solution critically affects the ionization state of the amino and carboxyl groups. At different pH values, this compound can exist as a cation, zwitterion, or anion, each state possessing distinct interaction potentials. Ionic strength, determined by the concentration of dissolved salts, can screen electrostatic interactions and influence the activity coefficients of the dipeptide, as observed in studies involving electrolytes researchgate.netcuvillier.de.
Compound List:
this compound
Glycylglycine
Glycyl-L-alanine
Q & A
Q. What are the standard methodologies for synthesizing Glycyl-L-threonine, and how can researchers optimize reaction yields?
this compound, a dipeptide, is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:
- Coupling reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) to activate the carboxyl group of glycine for nucleophilic attack by L-threonine’s amine group .
- Purification : Employ techniques like liquid-liquid extraction to remove unreacted reagents, followed by column chromatography or recrystallization .
- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) to identify incomplete coupling or side products. Adjust molar ratios, temperature, and solvent polarity systematically .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm backbone connectivity and stereochemistry. For example, amide proton signals (δ 7.5–8.5 ppm) validate peptide bond formation .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (210–220 nm) quantifies purity and identifies degradation products .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF verifies molecular weight and detects isotopic patterns .
- Data validation : Cross-reference results with computational models (e.g., quantum chemistry simulations) to resolve ambiguities .
Q. How can researchers design experiments to study this compound’s stability under physiological conditions?
- Controlled degradation studies : Incubate the compound in buffers mimicking physiological pH (4.0–7.4) and temperature (37°C). Monitor degradation kinetics via UV-Vis spectroscopy or HPLC .
- Stress testing : Expose the peptide to oxidative (H₂O₂), thermal (40–60°C), or enzymatic (protease) stressors to identify vulnerable bonds .
- Statistical rigor : Use triplicate samples and ANOVA to assess significance of degradation rates. Adhere to NIH guidelines for preclinical data reporting .
Advanced Research Questions
Q. What experimental and computational strategies resolve contradictions in reported thermodynamic properties of this compound?
- Systematic meta-analysis : Aggregate data from peer-reviewed studies and evaluate variables (e.g., solvent systems, measurement techniques) causing discrepancies. Use tools like PRISMA for transparent reporting .
- Quantum mechanical calculations : Apply density functional theory (DFT) to predict enthalpy, entropy, and Gibbs free energy. Compare with experimental calorimetry (DSC) data .
- Error analysis : Identify instrumental limitations (e.g., DSC sensitivity) or assumptions in computational models (e.g., solvation effects) that contribute to variability .
Q. How can researchers investigate this compound’s role in enzymatic interactions or signaling pathways?
- Kinetic assays : Measure binding affinity (Kd) and catalytic efficiency (kcat/Km) using surface plasmon resonance (SPR) or fluorescence polarization .
- Mutagenesis studies : Replace L-threonine with D-threonine or other amino acids to assess stereochemical specificity in enzyme-substrate interactions .
- Computational docking : Use molecular dynamics simulations (e.g., GROMACS) to model peptide-enzyme binding conformations and identify critical residues .
Q. What methodologies address challenges in replicating this compound’s biological activity across in vitro and in vivo models?
- Dose-response profiling : Establish linearity ranges in cell cultures (e.g., IC₅₀) before scaling to animal models. Use pharmacokinetic models to adjust for bioavailability differences .
- Tissue-specific analysis : Apply isotope-labeled this compound in tracer studies to track metabolic fate via LC-MS/MS in organs like the liver or kidneys .
- Ethical rigor : Follow ARRIVE guidelines for animal studies, including randomization and blinding to reduce bias .
Q. How should researchers design studies to analyze conflicting data on this compound’s solubility in aqueous vs. organic solvents?
- Phase solubility diagrams : Measure solubility in binary solvent systems (e.g., water-ethanol) at varying temperatures. Use Hansen solubility parameters to predict miscibility .
- Controlled crystallization : Compare crystal structures (via XRD) from different solvents to identify polymorphic forms affecting solubility .
- Machine learning : Train QSPR models on existing solubility data to predict untested solvent combinations and guide experimental prioritization .
Methodological Frameworks for Research Design
- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a study on this compound’s role in metabolic disorders must address knowledge gaps while adhering to ethical review boards .
- PICO framework : Define Population (e.g., specific cell lines), Intervention (peptide concentration), Comparison (control groups), and Outcomes (e.g., gene expression changes) for clinical relevance .
Data Reporting and Reproducibility
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
